molecular formula C10H12BrFO B1479252 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene CAS No. 2090277-88-4

1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene

Cat. No.: B1479252
CAS No.: 2090277-88-4
M. Wt: 247.1 g/mol
InChI Key: BRKFLFJAVMZTDO-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene is a chemical building block with the CAS Number 2090277-88-4 and a molecular formula of C 10 H 12 BrFO . It has a molecular weight of 247.10 g/mol and can be represented by the SMILES string COC1=CC=C(C(C)(F)CBr)C=C1 . This compound features a benzene ring substituted with both an electron-donating methoxy group and a halogen-rich sidechain, containing bromine and fluorine atoms on a propan-2-yl backbone . This unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used for the development and synthesis of more complex molecules, particularly in the construction of compounds requiring fluorinated and brominated motifs. The bromine atom serves as a good leaving group, enabling further functionalization via cross-coupling reactions, while the fluorine atom can be used to modulate the lipophilicity, metabolic stability, and binding affinity of target molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety and Handling: Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product requires cold-chain transportation .

Properties

IUPAC Name

1-(1-bromo-2-fluoropropan-2-yl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-10(12,7-11)8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFLFJAVMZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene is a substituted aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromo and fluorine substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H12BrFO\text{C}_{10}\text{H}_{12}\text{BrF}\text{O}

This structure includes a methoxy group (-OCH₃) attached to a benzene ring, along with a bromo and a fluoro group on the propyl chain.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems. The following sections summarize key findings regarding its pharmacological properties, including antimicrobial, anticancer, and genotoxic activities.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of halogenated aromatic compounds similar to this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These results suggest that the presence of bromine and fluorine atoms may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Research has indicated that halogenated compounds often exhibit anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

One study reported that this compound reduced cell viability in human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 25 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Genotoxicity Studies

Genotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary tests on this compound have shown mixed results. While some assays indicated no significant genotoxic effects on mammalian cells, others suggested potential mutagenicity under specific conditions.

A notable study employed the Ames test using Salmonella typhimurium strains and found that at high concentrations (≥100 µg/mL), the compound exhibited mutagenic effects, indicating that further investigation is warranted to fully understand its genotoxic potential.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various brominated compounds, including this compound. The study found significant inhibition against pathogenic bacteria, particularly in formulations designed for topical applications.

Case Study 2: Cancer Cell Line Response
A series of experiments were conducted on different cancer cell lines (e.g., MCF-7, HeLa). The results demonstrated that treatment with this compound led to dose-dependent decreases in cell proliferation and increased apoptosis markers.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. It is used in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Biological Studies

Research has indicated that similar compounds exhibit biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against resistant bacterial strains, making them candidates for developing new antibiotics.
  • Enzyme Interaction Studies : The compound can be utilized as a probe in biochemical assays to study enzyme interactions and mechanisms.

Material Science

Due to its unique structural features, 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene is explored for applications in material science, particularly in the development of specialty chemicals and polymers.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several strains of bacteria. The structure-activity relationship indicated that modifications to the bromine and fluorine substituents could enhance potency.

Case Study 2: Enzyme Inhibition

Research involving the compound as an enzyme inhibitor revealed its potential to interact with specific targets within metabolic pathways. This study highlighted the compound's role in modulating enzyme activity, which could lead to therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Methoxybenzene Derivatives

(±)-1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene ()
  • Structure : Features a longer decane chain with a trifluoromethyl group and bromomethyl substituent.
  • Reactivity : The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, making it more resistant to nucleophilic substitution compared to the target compound. The elongated alkyl chain may reduce steric hindrance in certain reactions.
  • Synthesis : Synthesized via C–C bond insertion of diazo compounds, yielding 75% as a colorless oil .
1-Bromo-4-{1-[(1-(4-methoxyphenyl)prop-2-yn-1-yl)oxy]ethyl}benzene ()
  • Structure : Contains a propargyl ether group (C≡C) linked to the methoxybenzene ring.
  • Reactivity : The alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition), which is absent in the target compound. The ether linkage may increase stability under acidic conditions .
(2-Bromo-2-fluorovinyl)-4-methoxybenzene ()
  • Structure : A vinyl group with bromine and fluorine substituents.
  • Reactivity: The conjugated double bond facilitates electrophilic additions. The planar structure may enhance π-π stacking in materials applications, unlike the non-planar propane chain in the target compound .

Halogen and Functional Group Effects

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene ()
  • Structure : Propargyl bromide derivative with a terminal alkyne.
  • The absence of fluorine reduces electronegativity at the substituent site .
1-((1S,2R,4S)-2-bromo-4-phenylcyclobutyl)-4-methoxybenzene ()
  • Structure : Cyclobutane ring with bromine and phenyl groups.
Physical Properties
  • Target Compound: Likely a liquid (based on analogs like ’s colorless oil). Bromine and fluorine increase molecular weight (≈ 247 g/mol) and boiling point compared to non-halogenated derivatives.
  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene () : Solid with a nitro group, contributing to higher polarity and melting point .
Crystallography and Structural Analysis
  • SHELX Software () : Widely used for crystallographic refinement of halogenated aromatics. The target compound’s structure could be resolved using SHELXL, similar to related bromo-methoxybenzene derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene typically proceeds via:

  • Preparation of a suitably substituted aromatic precursor (4-methoxybenzene derivative)
  • Introduction of the fluoropropan-2-yl side chain bearing bromine and fluorine substituents through halogenation and fluorination steps
  • Use of controlled reaction conditions to achieve selective substitution without over-halogenation or side reactions

Preparation of the Aromatic Precursor

The starting material is often 4-methoxyphenyl derivatives, which can be functionalized to introduce halogens or other groups before side-chain elaboration.

  • Methylation of 4-bromo-2-fluorophenol: Using potassium carbonate in N,N-dimethylformamide (DMF) with methyl iodide at 20–40°C, 5-bromo-2-fluorophenol can be converted quantitatively to 5-bromo-2-fluoroanisole (a methoxy-substituted aromatic bromofluoride) with yields up to 100% after chromatographic purification.
Reaction Conditions Yield Notes
K2CO3, methyl iodide, DMF, 20°C, 65 h 100% Quantitative methylation of 5-bromo-2-fluorophenol
K2CO3, methyl iodide, DMF, 20–40°C, 2 h 77% Faster reaction with slightly lower yield

Introduction of the 1-Bromo-2-fluoropropan-2-yl Side Chain

The key structural feature of the target compound is the 1-bromo-2-fluoropropan-2-yl moiety attached to the aromatic ring. Preparation methods involve:

Specific Preparation Protocol (Inferred from Related Compounds)

While direct literature on this compound is limited, closely related compounds and synthetic analogs provide a reliable basis:

  • Grignard Reaction with Difluoroacetate Esters: Aryl bromides can be converted to arylmagnesium intermediates by reaction with magnesium turnings in dry tetrahydrofuran (THF) under argon. These intermediates react with ethyl 2,2-difluoroacetate at low temperatures (-78°C), followed by aqueous workup to yield aryl difluoromethyl ketones, which can be further functionalized.

  • Halogenation of Side Chains: Subsequent bromination at the alpha position of the difluoromethyl ketone side chain can be performed using brominating agents under mild conditions to introduce the bromine substituent selectively.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature Time Yield Notes
Methylation of 5-bromo-2-fluorophenol K2CO3, CH3I, DMF 20–40°C 2–65 h 77–100% Efficient methylation to methoxy derivative
Bromination with BBr3 BBr3, CH2Cl2 20°C Overnight 86% Aromatic bromination of methoxybenzene derivatives
Pd-Catalyzed Coupling (Microwave) Pd catalyst, tricyclohexylphosphine, KOAc, 1,2-DME 150°C 1 h ~86% Microwave-assisted coupling for fluorinated aryl compounds
Grignard Addition to Difluoroacetate Mg, I2, THF, Ar atmosphere Reflux, then -78°C 1 h + 4 h Not specified Formation of aryl difluoromethyl ketones precursor

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are critical for confirming substitution patterns and purity. For example, methoxy protons appear as singlets near 3.88–3.89 ppm, aromatic protons in the 6.9–7.2 ppm range, and fluorine signals near -137 ppm in ^19F NMR.

  • Mass Spectrometry: Electron ionization mass spectra show molecular ion peaks consistent with the expected molecular weight, confirming incorporation of bromine and fluorine atoms.

Research Findings and Notes

  • The use of microwave irradiation significantly accelerates palladium-catalyzed coupling reactions involving fluorinated aryl bromides, improving yields and reducing reaction times.

  • The choice of solvent (e.g., anhydrous 1,2-dimethoxyethane or dichloromethane) and base (potassium acetate, potassium carbonate) critically affects reaction efficiency and selectivity.

  • Strict anhydrous and inert atmosphere conditions (argon or nitrogen) are essential to prevent hydrolysis and side reactions during Grignard and halogenation steps.

  • Purification typically involves flash chromatography with solvent systems such as hexane/ethyl acetate mixtures to isolate the target compound in high purity.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene, and how is reaction efficiency assessed?

The compound can be synthesized via C–C bond insertion strategies, as demonstrated in homologation reactions using diazo compounds and brominated precursors. For example, a 75% yield was achieved using 2-diazo-1,1,1-trifluorodecane and 1-(bromomethyl)-4-methoxybenzene under optimized conditions (hexane/EtOAc solvent system). Reaction efficiency is typically monitored via 1^1H NMR to determine product ratios and purity before purification by flash column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (1^1H NMR) is essential for verifying regiochemistry and purity, while single-crystal X-ray diffraction provides definitive structural confirmation. For instance, SHELX programs are widely used for refining crystallographic data, resolving ambiguities in bond lengths/angles, and validating stereochemistry .

Q. How are computational tools like PubChem and InChI utilized to predict physicochemical properties?

PubChem-derived data, including InChI identifiers and SMILES notations, enable researchers to predict solubility, stability, and reactivity. For brominated aromatics, computed properties (e.g., molecular weight: 247.09 g/mol) guide experimental design, though experimental validation is necessary due to potential discrepancies in halogen-halogen interactions .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural analysis?

Discrepancies often arise from dynamic effects (e.g., rotational isomers) in solution versus static crystal structures. Combining variable-temperature NMR to probe conformational flexibility with SHELXL-refined X-ray data can reconcile such differences. For example, SHELX’s robust refinement algorithms adjust for thermal motion artifacts, improving model accuracy .

Q. What strategies optimize cross-coupling reactions involving this compound, such as Suzuki-Miyaura couplings?

Bromine’s leaving-group ability makes this compound suitable for palladium-catalyzed couplings. Key parameters include:

  • Catalyst choice (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)).
  • Solvent polarity (e.g., DMF for high-temperature reactions).
  • Boronic ester stoichiometry (1.2–1.5 equiv. to minimize side reactions). Post-reaction analysis via LC-MS and 19^{19}F NMR ensures fidelity in fluorinated products .

Q. What challenges arise in purifying halogenated aromatic compounds, and how are they addressed?

Halogenated intermediates often exhibit low volatility and sensitivity to light/heat. Purification via gradient elution in flash chromatography (e.g., hexane/EtOAc) effectively separates byproducts. For persistent impurities, recrystallization in dichloromethane/hexane mixtures improves yield and purity, as demonstrated in photochemical syntheses .

Q. How do environmental factors (e.g., humidity, temperature) influence the compound’s stability during storage?

Bromo-fluorinated compounds are prone to hydrolysis under humid conditions. Storage in anhydrous solvents (e.g., THF over molecular sieves) at –20°C mitigates degradation. Stability assays using GC-MS over time can quantify decomposition rates, with <5% degradation observed over six months under optimal conditions .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Optimization1^1H NMR monitoring, C–C insertion
Structural ValidationX-ray crystallography (SHELX refinement)
Cross-Coupling ReactionsSuzuki-Miyaura catalysis, LC-MS
Stability AnalysisGC-MS, controlled storage conditions

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene

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